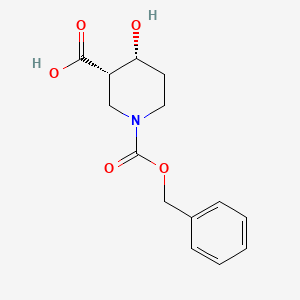
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate is a chemical compound that belongs to the class of boron-containing compounds It is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl-protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate typically involves the reaction of a pyridine derivative with a boron reagent. One common method includes the use of potassium trifluoroborate salts in the presence of a tert-butoxycarbonyl-protected amino group. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive boron-containing intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoroborate group.
Coupling Reactions: It is frequently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, while substitution reactions may yield various substituted pyridine derivatives .
科学的研究の応用
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective reactions with amino groups.
Industry: The compound is used in the production of advanced materials and specialty chemicals
作用機序
The mechanism of action of Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate involves its reactivity with various nucleophiles and electrophiles. The trifluoroborate group can act as a nucleophile in substitution reactions, while the tert-butoxycarbonyl-protected amino group can undergo deprotection to reveal a reactive amine. These reactive sites enable the compound to participate in a wide range of chemical transformations .
類似化合物との比較
Similar Compounds
- Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate
- Potassium (2-((tert-butoxycarbonyl)amino)phenyl)trifluoroborate
Uniqueness
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications where the reactivity of the pyridine ring is advantageous .
特性
分子式 |
C10H13BF3KN2O2 |
|---|---|
分子量 |
300.13 g/mol |
IUPAC名 |
potassium;trifluoro-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boranuide |
InChI |
InChI=1S/C10H13BF3N2O2.K/c1-10(2,3)18-9(17)16-8-7(11(12,13)14)5-4-6-15-8;/h4-6H,1-3H3,(H,15,16,17);/q-1;+1 |
InChIキー |
TWKGBTUFEABGKZ-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


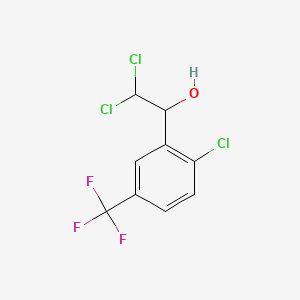
![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)

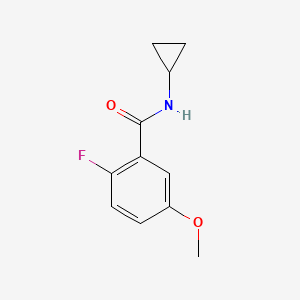
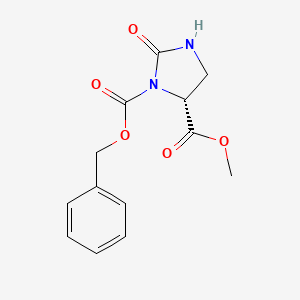
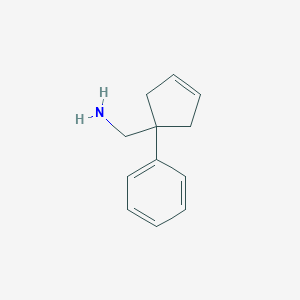
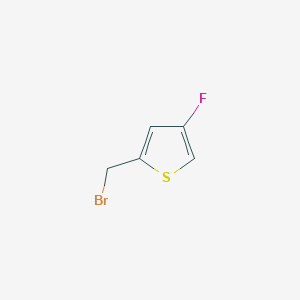

![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)


![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)
